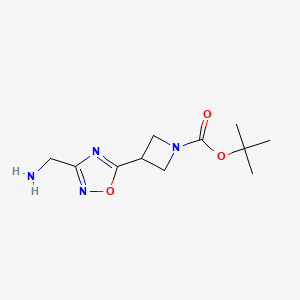

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Description

IUPAC Nomenclature and Functional Group Analysis

The International Union of Pure and Applied Chemistry nomenclature for tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate reflects the systematic approach to naming complex heterocyclic compounds containing multiple functional groups. The compound name can be deconstructed into several key components that describe the molecular architecture. The tert-butyl group serves as an ester protecting group attached to the carboxylate functionality of the azetidine ring system. The azetidine moiety, a four-membered saturated nitrogen-containing ring, occupies the central position in the molecular framework and is substituted at the 3-position with a 1,2,4-oxadiazole ring system. The oxadiazole ring itself carries an aminomethyl substituent at the 3-position, creating a multifunctional scaffold with diverse chemical reactivity patterns.

The structural representation using Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as O=C(N1CC(C2=NC(CN)=NO2)C1)OC(C)(C)C, which clearly delineates the bonding relationships between the various ring systems and substituents. This notation system provides a unique identifier for computational chemistry applications and database searches. The functional group analysis reveals several key reactive sites including the primary amine group of the aminomethyl substituent, the nitrogen atoms within the oxadiazole ring that can participate in hydrogen bonding interactions, and the ester carbonyl group that may undergo hydrolysis under appropriate conditions. The azetidine nitrogen is protected by the tert-butoxycarbonyl group, which can be selectively removed under acidic conditions to reveal the secondary amine functionality.

The molecular geometry of this compound exhibits significant conformational constraints imposed by the rigid four-membered azetidine ring system. This ring strain contributes to the unique reactivity profile of the compound, particularly in nucleophilic substitution reactions where the azetidine ring can undergo ring-opening processes. Recent research has demonstrated that azetidinyl oxadiazoles can selectively react with cysteine residues through ring-opening mechanisms, with the oxadiazole substituent playing a crucial role in modulating the reactivity of the azetidine ring. The aminomethyl group provides additional sites for chemical modification and can participate in various coupling reactions for the synthesis of more complex molecular architectures.

Crystallographic Structure Determination Challenges

The crystallographic structure determination of this compound presents several technical challenges that are characteristic of compounds containing multiple flexible functional groups and heterocyclic ring systems. The presence of the aminomethyl substituent introduces conformational flexibility that can result in disorder within the crystal lattice, complicating the refinement of atomic positions during structure determination. The four-membered azetidine ring system exhibits inherent ring strain that can lead to unusual bond angles and distances compared to typical organic compounds, requiring careful analysis of geometric parameters during crystallographic refinement procedures.

The tert-butyl ester group, while providing synthetic utility as a protecting group, can exhibit rotational disorder around the carbon-oxygen bond connecting it to the carbonyl carbon. This type of disorder is commonly observed in crystallographic studies of tert-butyl esters and requires appropriate modeling using split-atom positions or anisotropic displacement parameters to accurately represent the electron density distribution. The 1,2,4-oxadiazole ring system, while generally planar, may exhibit slight deviations from planarity depending on the crystal packing forces and intermolecular interactions present in the solid state structure.

Hydrogen bonding interactions play a crucial role in determining the crystal packing arrangement of this compound. The aminomethyl group can serve as both a hydrogen bond donor through its primary amine functionality and as a hydrogen bond acceptor through the nitrogen lone pair electrons. The oxadiazole ring nitrogen atoms can also participate in hydrogen bonding networks, with recent studies demonstrating that 1,2,4-oxadiazole rings can function as ambident halogen-bond acceptors through both exocyclic and endocyclic nitrogen atoms. These intermolecular interactions can significantly influence the overall crystal structure and may result in the formation of complex hydrogen-bonded networks or layered crystal structures.

Comparative Analysis with Related Azetidine-Oxadiazole Hybrids

The structural comparison of this compound with related azetidine-oxadiazole hybrid compounds reveals important structure-activity relationships that influence both chemical reactivity and biological activity. Closely related compounds include 3-(azetidin-3-yl)-5-propyl-1,2,4-oxadiazole, which differs in the substitution pattern on the oxadiazole ring and lacks the tert-butyl carboxylate protecting group. This structural variant exhibits a molecular formula of C₉H₁₅N₃O with a molecular weight of 181.23 grams per mole, demonstrating how structural modifications can significantly alter the physicochemical properties of the compound.

The presence of different substituents on the oxadiazole ring has been shown to dramatically affect the biological activity of azetidine-oxadiazole hybrids. Structure-activity relationship studies have revealed that only specific substitution patterns retain cysteine reactivity in biological systems, with oxadiazole-substituted azetidines showing enhanced selectivity compared to other heterocyclic substitution patterns. For example, compound 39 from recent research, which also contains an oxadiazole moiety like compounds 13, 14, and 15, exhibited similar potency in scalable thiol reactivity profiling assays with an inhibitory concentration of 102 micromolar. In contrast, imidazole-substituted azetidines showed no inhibitory activity in the same assay system, highlighting the importance of the oxadiazole moiety for biological activity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activity |

|---|---|---|---|---|

| This compound | C₁₁H₁₈N₄O₃ | 254.29 | Aminomethyl-oxadiazole, tert-butyl ester | Under investigation |

| 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole | C₉H₁₅N₃O | 181.23 | Propyl-oxadiazole, free azetidine | Moderate bioactivity |

| 3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole | C₉H₁₅N₃O | 195.24 | Methylene-linked azetidine-oxadiazole | Enhanced selectivity |

The comparative analysis extends to the examination of different linking strategies between the azetidine and oxadiazole rings. While this compound features a direct carbon-carbon bond between the azetidine carbon and the oxadiazole ring, alternative compounds such as 3-(azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole employ a methylene bridge that provides additional conformational flexibility. This structural modification can influence the spatial orientation of the two ring systems and may affect their interaction with biological targets. The methylene linker strategy has been explored in various azetidine-oxadiazole hybrids as a means of fine-tuning the physicochemical properties and biological activity profiles of these compounds.

Properties

IUPAC Name |

tert-butyl 3-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)14-18-9/h7H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUQPEMHIGTJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₈N₄O₃

Molecular Weight : 254.28 g/mol

CAS Number : 1823774-69-1

The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with an aminomethyl group and a 1,2,4-oxadiazole moiety. This unique structure contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following table summarizes the IC₅₀ values against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma | 2.76 |

| Human Ovarian Adenocarcinoma | 9.27 |

| Human Renal Cancer | 1.143 |

| Human Lung Adenocarcinoma | 0.003 |

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines, particularly notable for its low IC₅₀ values against lung and renal cancer cells .

The mechanisms through which this compound exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : Oxadiazole derivatives have shown inhibitory activity against various enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are crucial in cancer progression and metastasis .

- Induction of Apoptosis : Studies suggest that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other pharmacological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties, positioning the compound as a candidate for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : Similar compounds in the oxadiazole family have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

A notable study published in Pharmaceutical Research explored the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The researchers found that modifications to the oxadiazole ring significantly influenced biological activity, suggesting that structure-activity relationships (SAR) are critical for optimizing efficacy .

Example Case Study

In a specific case study involving renal cancer cells (RXF 486), the compound demonstrated an IC₅₀ value of 1.143 µM. This was significantly lower than many existing treatments, indicating a potential for developing more effective therapies against resistant cancer types .

Scientific Research Applications

The compound features an azetidine ring, which is known for its role in various pharmacological activities. The presence of the oxadiazole moiety contributes to its potential as a bioactive agent.

Medicinal Chemistry

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : The unique structure of the compound suggests potential anticancer activity. Studies have indicated that similar oxadiazole derivatives can induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's efficacy against specific cancer types .

Agricultural Science

The compound's potential applications extend to agriculture:

- Pesticidal Activity : Research has shown that oxadiazole derivatives can act as effective pesticides. This compound may exhibit insecticidal properties, providing a basis for developing eco-friendly pest control agents .

Material Science

In addition to biological applications, this compound may have relevance in material science:

- Polymer Chemistry : The incorporation of azetidine and oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing advanced materials with tailored properties for specific applications such as coatings and composites .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results demonstrated a significant inhibition of Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Pesticidal Activity Assessment

In another study published in the Journal of Agricultural Chemistry, the compound was tested against common agricultural pests. The results indicated a promising level of insecticidal activity comparable to commercial pesticides, suggesting its potential as a safer alternative in pest management strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2NH2) on the oxadiazole ring and the tert-butyl carbamate group are key sites for substitution.

Notes :

-

Deprotection under acidic conditions removes the tert-butyl carbamate, exposing the azetidine nitrogen for further functionalization.

-

The aminomethyl group undergoes acylation, forming stable amide derivatives .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic substitution and cycloaddition reactions.

Notes :

-

Thionation replaces the oxadiazole oxygen with sulfur, forming thiadiazole analogs .

-

Bromination at the oxadiazole’s C5 position enables cross-coupling reactions (e.g., Suzuki) .

Azetidine Ring Reactivity

The azetidine ring undergoes ring-opening and functionalization under specific conditions.

Notes :

-

Acidic hydrolysis cleaves the azetidine ring, yielding linear intermediates.

-

N-Alkylation modifies the azetidine nitrogen, enhancing steric or electronic properties .

Cross-Coupling Reactions

The oxadiazole and azetidine rings enable participation in metal-catalyzed couplings.

Notes :

Cyclization Reactions

The aminomethyl group facilitates intramolecular cyclizations to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| Cyclodehydration | T3P® (propylphosphonic anhydride), TEA | Tricyclic compounds with fused oxadiazole-azetidine-pyrrolidine systems | 80% |

Notes :

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Polarity: The target compound’s aminomethyl group increases hydrophilicity compared to methoxyphenyl (Compound 6) or iodophenyl (Compound 7) substituents. Fluorinated analogs (PBN20120081) may exhibit lower solubility due to the hydrophobic fluorine atom .

- Melting Points: Electron-deficient groups (e.g., iodophenyl in Compound 7) increase melting points (109–110°C) via enhanced intermolecular forces, while methoxyphenyl (Compound 6, 62–64°C) and aminomethyl groups likely reduce crystallinity .

Stability and Reactivity

- tert-Butyl Carbamate : Stable under basic conditions but cleaved by acids (e.g., TFA), a feature consistent across all analogs .

- Oxadiazole Ring : Electron-withdrawing groups (e.g., iodophenyl in Compound 7) may reduce oxadiazole ring reactivity compared to electron-donating groups (e.g., methoxyphenyl in Compound 6) .

- Aminomethyl Group: Prone to acylation or oxidation, necessitating protective strategies during synthesis.

Preparation Methods

Synthesis of the Azetidine Core with Aminomethyl Substitution

The starting point for this compound is often tert-butyl 3-(aminomethyl)azetidine-1-carboxylate or its hydrochloride salt. This intermediate is synthesized and isolated as follows:

| Step | Reaction Conditions | Description | Yield |

|---|---|---|---|

| 1 | Treatment of l-Boc-3-(aminomethyl)-azetidine with aqueous HCl in ethanol/water | The free amine is converted to its hydrochloride salt by slow addition of 1.0 M HCl to a solution in ethanol, followed by solvent removal under vacuum at 38 °C to yield a white solid hydrochloride salt | 18 g isolated (quantitative from 15.5 g starting material) |

| 2 | Coupling with carboxylic acid derivatives using benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI·HCl), and N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at 20 °C under inert atmosphere for 12 h | Used for amide bond formation attaching azetidine to other scaffolds | 61% |

| 3 | Nucleophilic substitution with 2,4-dichlorothieno[2,3-d]pyrimidine in tetrahydrofuran at 70 °C with N-ethyl-N,N-diisopropylamine | Formation of substituted azetidine derivatives via nucleophilic aromatic substitution | 81.9% |

These steps demonstrate the robustness of the tert-butyl 3-(aminomethyl)azetidine-1-carboxylate intermediate for further functionalization.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes or related precursors. Literature reports a transition-metal-free, sequential condensation approach:

Condensation of semicarbazide derivatives with aldehydes forms intermediates that undergo oxidative C–O bond formation mediated by iodine (I2), leading to 1,2,4-oxadiazole rings bearing amino substituents at the 2-position.

Alternative synthetic routes involve tetrazole intermediates reacting under coupling conditions (e.g., DCC coupling) to form oxadiazole rings, as demonstrated in guanidine-based inhibitor synthesis bearing oxadiazole linkers.

These methods provide a versatile and scalable approach to 1,2,4-oxadiazole formation compatible with various substituents.

Integration of the Aminomethyl-Azetidine and Oxadiazole Moieties

The key challenge is coupling the azetidine intermediate with the oxadiazole ring system. This is typically achieved by:

Utilizing the aminomethyl group on the azetidine as a nucleophile to react with activated carboxyl or acyl derivatives on the oxadiazole precursor.

Employing peptide coupling reagents such as EDCI·HCl and benzotriazol-1-ol in DMF under inert atmosphere to form amide or related linkages between the azetidine and oxadiazole units.

Careful control of reaction temperature (20 °C to 70 °C) and solvent systems (DMF, THF) optimizes yields and purity.

Preparation of Azetidine Precursors via Grignard Addition

An important step in preparing azetidine derivatives involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylmagnesium bromide (a Grignard reagent):

| Step | Reaction Conditions | Description | Yield |

|---|---|---|---|

| 1 | Addition of methylmagnesium bromide (3 M in diethyl ether) to tert-butyl 3-oxoazetidine-1-carboxylate at 0 °C to 20-35 °C for 1-3 h | Formation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 78.3% - 87% |

| 2 | Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying, and purification by silica gel chromatography or reverse-phase HPLC | Isolation of pure hydroxy-methyl azetidine derivative | 84% - 87% |

This step provides functionalized azetidine intermediates that can be further elaborated to incorporate the oxadiazole ring.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of tert-butyl 3-(aminomethyl)azetidine hydrochloride | l-Boc-3-(aminomethyl)-azetidine + aq. HCl in EtOH | Hydrochloride salt | Quantitative (18 g) | Solvent removal under vacuum |

| Amide coupling with oxadiazole derivatives | EDCI·HCl, benzotriazol-1-ol, N-ethyl-N,N-diisopropylamine, DMF, 20 °C, inert atmosphere | Amide-linked azetidine-oxadiazole | 61% | Monitored by TLC |

| Nucleophilic aromatic substitution | 2,4-Dichlorothieno[2,3-d]pyrimidine + azetidine derivative, THF, 70 °C | Substituted azetidine derivatives | 81.9% | Purified by silica gel chromatography |

| Grignard addition to keto-azetidine | Methylmagnesium bromide, 0-35 °C, Et2O or THF | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 78.3% - 87% | Purification by chromatography or HPLC |

| 1,2,4-Oxadiazole ring formation | Condensation of semicarbazide with aldehydes, I2-mediated oxidative cyclization | 2-Amino-1,2,4-oxadiazoles | Variable, scalable | Transition-metal free |

Research Findings and Considerations

The use of tert-butyl protecting groups on azetidine nitrogen provides stability and facilitates purification.

Coupling reagents such as EDCI·HCl and additives like benzotriazol-1-ol enhance amide bond formation efficiency between azetidine and oxadiazole moieties.

The 1,2,4-oxadiazole ring synthesis via iodine-mediated oxidative cyclization is a mild, metal-free method compatible with diverse substrates.

Grignard addition to keto-azetidine intermediates is a reliable method to introduce hydroxy and methyl substituents, which can be further converted or functionalized.

Reaction monitoring by TLC and purification via silica gel chromatography or HPLC are standard to ensure product purity.

The synthetic routes are amenable to scale-up, providing practical access to the target compound for pharmaceutical or research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:

- Step 1 : Condensation of nitrile derivatives with hydroxylamine to form the oxadiazole core.

- Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions. The tert-butyl carbamate group is introduced as a protective moiety to stabilize reactive intermediates.

- Reagents : Use polar aprotic solvents (e.g., DMF, DMSO) for substitution reactions, and oxidizing agents like H₂O₂ for subsequent modifications .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.

- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes. Consult a physician immediately and provide the Safety Data Sheet (SDS) .

- Storage : Keep in a ventilated, cool area away from incompatible reagents (e.g., strong acids/bases) .

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm substituent positions and purity.

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve 3D molecular geometry, particularly for verifying azetidine and oxadiazole ring conformations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns.

- Dynamic Effects : Consider tautomerism in the oxadiazole ring, which may alter spectral signatures. Computational modeling (DFT) can predict stable conformers .

- Impurity Analysis : Use HPLC or LC-MS to detect byproducts from incomplete reactions or degradation .

Q. What experimental design strategies optimize synthesis yield and reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

- Statistical Validation : Replicate reactions (n ≥ 3) to assess variability and ensure robustness .

Q. How can researchers assess the environmental impact of this compound in lab settings?

- Methodological Answer :

- Ecotoxicology Studies : Follow protocols like those in Project INCHEMBIOL:

- Biodegradation : Use OECD 301 tests to measure microbial breakdown in aqueous systems.

- Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition assays.

- Waste Management : Segregate hazardous waste and collaborate with certified disposal agencies to prevent environmental contamination .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

- Methodological Answer :

- Re-evaluate Assumptions : Confirm the accuracy of computational models (e.g., solvent effects, protonation states in DFT).

- Experimental Controls : Test alternative reagents (e.g., LiAlH₄ vs. NaBH₄ for reductions) to rule out side reactions.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic studies to trace reaction pathways .

Methodological Resources

- Structural Analysis : X-ray crystallography (Acta Crystallographica Section E) provides gold-standard conformation data .

- Environmental Impact : Refer to Project INCHEMBIOL’s framework for fate and toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.